3-(3-chlorophenyl)-7,8-dimethyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione 3-(3-chlorophenyl)-7,8-dimethyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15575844
InChI: InChI=1S/C17H12ClN3O2S/c1-9-6-13-14(7-10(9)2)24-16-19-15(22)20(17(23)21(13)16)12-5-3-4-11(18)8-12/h3-8H,1-2H3
SMILES:
Molecular Formula: C17H12ClN3O2S
Molecular Weight: 357.8 g/mol

3-(3-chlorophenyl)-7,8-dimethyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione

CAS No.:

Cat. No.: VC15575844

Molecular Formula: C17H12ClN3O2S

Molecular Weight: 357.8 g/mol

* For research use only. Not for human or veterinary use.

3-(3-chlorophenyl)-7,8-dimethyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione -

Specification

Molecular Formula C17H12ClN3O2S
Molecular Weight 357.8 g/mol
IUPAC Name 3-(3-chlorophenyl)-7,8-dimethyl-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione
Standard InChI InChI=1S/C17H12ClN3O2S/c1-9-6-13-14(7-10(9)2)24-16-19-15(22)20(17(23)21(13)16)12-5-3-4-11(18)8-12/h3-8H,1-2H3
Standard InChI Key CFXVUVNCHVGNKZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1C)SC3=NC(=O)N(C(=O)N23)C4=CC(=CC=C4)Cl

Introduction

Medicinal Chemistry

Triazino-benzothiazole derivatives have demonstrated diverse biological activities:

  • Antimicrobial Activity: Compounds with similar structures have shown efficacy against bacterial and fungal strains due to their ability to interfere with microbial enzymes or DNA replication.

  • Anti-inflammatory Properties: The benzothiazole moiety is often associated with anti-inflammatory effects by modulating inflammatory mediators.

  • Anticancer Potential: The triazine core can interact with DNA or proteins in cancer cells, leading to apoptosis or inhibition of cell proliferation.

Materials Science

The electronic properties of fused heterocyclic systems like triazino-benzothiazoles make them suitable for applications in:

  • Organic semiconductors.

  • Dyes and pigments for industrial purposes.

Synthesis

The synthesis of compounds like 3-(3-chlorophenyl)-7,8-dimethyl-2H- triazino[2,1-b] benzothiazole-2,4(3H)-dione typically involves multi-step reactions:

  • Formation of the Benzothiazole Core:

    • Reacting o-aminothiophenol with a carbonyl compound (e.g., aldehydes or ketones) under acidic conditions results in a benzothiazole framework.

  • Triazine Ring Formation:

    • Incorporating cyanuric chloride or other triazine precursors into the reaction sequence forms the triazine ring through nucleophilic substitution.

  • Functionalization:

    • Chlorophenyl and methyl groups are introduced via electrophilic substitution or alkylation reactions.

Example Reaction Conditions:

StepReagents/ConditionsOutcome
1o-Aminothiophenol + Aldehyde (acid catalyst)Benzothiazole
2Benzothiazole + Cyanuric Chloride (base)Triazino-Benzothiazole
3Alkylation (e.g., methyl iodide)Dimethylated Product

Biological Activity Screening

Preliminary studies on structurally related compounds suggest potential bioactivity:

  • Docking Studies: Interaction with key enzymes such as kinases or bacterial proteins has been observed in similar compounds.

  • Cytotoxicity Assays: Testing against cancer cell lines (e.g., MCF-7) indicates moderate to high activity depending on substitutions.

Example Biological Data:

Test TypeObserved ActivityTarget System
AntibacterialModerate inhibition (MIC ~50 µg/mL)Gram-positive bacteria
Anti-inflammatoryReduction in cytokine levelsIn vitro macrophage model

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